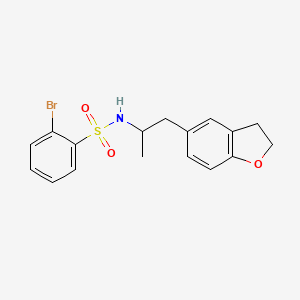

2-bromo-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzenesulfonamide

Description

Properties

IUPAC Name |

2-bromo-N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18BrNO3S/c1-12(10-13-6-7-16-14(11-13)8-9-22-16)19-23(20,21)17-5-3-2-4-15(17)18/h2-7,11-12,19H,8-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVTOUEXXABIGPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=C(C=C1)OCC2)NS(=O)(=O)C3=CC=CC=C3Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18BrNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the benzofuran core. One common approach is the use of fluoride-induced desilylation of 2-bromo-1-{2-[(triisopropylsilyl)oxy]phenyl}ethyl nitrate. This process generates o-quinone methides, which then undergo Michael addition with various nucleophiles, followed by intramolecular 5-exo-tet elimination of a bromide anion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of appropriate reaction conditions to maintain yield and purity. This might involve the use of continuous flow reactors and advanced purification techniques to achieve large-scale production efficiently.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of various substituted benzofurans or sulfonamides.

Scientific Research Applications

This compound has shown potential in several scientific research applications:

Medicine: It can be used as a precursor for the synthesis of pharmaceuticals, particularly those targeting bacterial infections and inflammation.

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: Its biological activity can be explored for potential antimicrobial, antioxidant, and anticancer properties.

Industry: It can be utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-bromo-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The bromine and sulfonamide groups play crucial roles in binding to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations:

Functional Group Influence : The sulfonamide group in the target compound enhances hydrogen-bonding capacity and acidity (pKa ~10–11 for sulfonamides), contrasting with the basic amine group (pKa ~9–10) in 5-/6-MAPDB. This difference impacts solubility, membrane permeability, and target selectivity .

Substitution Position : The 5-position dihydrobenzofuran substitution in the target compound and 5-MAPDB may favor interactions with planar binding pockets (e.g., enzyme active sites), whereas 6-MAPDB’s substitution could alter steric compatibility in CNS receptors .

Bromine Effects : The electron-withdrawing bromine atom at the benzene ring’s 2-position increases molecular polarity and may stabilize aromatic π-stacking interactions, absent in MAPDB derivatives.

Comparison with Other Benzenesulfonamide Derivatives

- Electron-Withdrawing Groups : Bromine’s presence increases metabolic stability compared to electron-donating groups (e.g., -OCH₃), which may enhance oxidative degradation.

Research Findings and Implications

- Synthetic Accessibility : The compound’s synthesis likely follows sulfonylation of a dihydrobenzofuran-containing amine precursor, with bromination achieved via electrophilic substitution.

- Crystallographic Data : Programs like SHELX and ORTEP-3 enable precise determination of bond lengths and angles, critical for understanding its 3D conformation and intermolecular interactions .

- Pharmacological Potential: Unlike 5-/6-MAPDB’s stimulant effects, the target compound’s sulfonamide group suggests applications in antibacterials or diuretics, though in vitro studies are needed to confirm activity.

Biological Activity

2-bromo-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzenesulfonamide (CAS Number: 2034599-13-6) is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural motif that may contribute to its pharmacological properties, including interactions with various biological targets.

The molecular formula of this compound is , with a molecular weight of 396.3 g/mol. Its structure includes a bromine atom and a benzene sulfonamide group, which are critical for its biological activity. The compound's structure can be visualized as follows:

| Property | Value |

|---|---|

| CAS Number | 2034599-13-6 |

| Molecular Formula | C17H18BrNO3S |

| Molecular Weight | 396.3 g/mol |

Biological Activity

Antimicrobial Activity

Sulfonamides are well-known for their antibacterial properties. Preliminary studies suggest that this compound may exhibit similar antimicrobial effects. Research indicates that compounds with sulfonamide functionalities can inhibit bacterial growth by disrupting folate synthesis pathways.

Antitumor Potential

Recent investigations into related compounds have shown that benzofuran derivatives can possess antitumor activity. For example, compounds featuring similar structural elements have demonstrated cytotoxic effects against various cancer cell lines. The potential for this compound to act as an antitumor agent warrants further exploration.

Neuroprotective Effects

Benzofuran derivatives have also been studied for their neuroprotective properties. Given the structural similarities and the presence of the benzofuran group in this compound, it may exhibit protective effects against neurodegenerative conditions by modulating neurotransmitter levels or reducing oxidative stress.

Case Studies and Research Findings

- In Vitro Studies : A study focusing on related sulfonamide compounds showed significant inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli. These findings suggest that this compound could similarly inhibit pathogenic bacteria.

- Pharmacokinetic Studies : Research on the pharmacokinetics of related sulfonamides indicates moderate to strong binding affinity to human serum albumin (HSA), which is crucial for understanding the drug's therapeutic efficacy and distribution in the body. This aspect is vital for evaluating the bioavailability of this compound.

- Toxicological Assessments : Preliminary assessments have indicated low mutagenicity but potential hepatotoxicity in related compounds. Future studies should focus on the safety profile of this compound to ensure its viability as a therapeutic agent.

Q & A

Q. What methods confirm the absence of synthetic byproducts in final batches?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.